Hexocyclium metilsulfate is a synthetic quaternary ammonium compound classified as an antimuscarinic agent. [, , , , , ] It acts as a competitive antagonist at muscarinic acetylcholine receptors, primarily targeting the M1 subtype. [, , , , ] Its primary role in scientific research is as a pharmacological tool for investigating muscarinic receptor heterogeneity and subtype selectivity. [, , ]
Hexocyclium methylsulfate is categorized as a quaternary ammonium compound, specifically a piperazine derivative. Its chemical formula is , and it is associated with the CAS number 6004-98-4. The compound was historically used in the treatment of gastrointestinal disorders such as gastric ulcers and diarrhea due to its anticholinergic properties .
The synthesis of hexocyclium methylsulfate involves several steps, primarily focusing on the reaction between 4-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperazin-1-ium and methyl sulfate. The synthesis process typically requires high-purity reagents and stringent quality control measures to ensure the purity of the final product.
Key Parameters in Synthesis:
Hexocyclium methylsulfate undergoes several chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions:
Common Reagents:
Hexocyclium methylsulfate acts primarily as an antagonist at muscarinic acetylcholine receptors. By binding to these receptors, it inhibits their activation by acetylcholine, leading to decreased gastric acid secretion and reduced gastrointestinal motility.
Mechanism Details:
This mechanism results in typical anticholinergic side effects such as dry mouth and constipation .
Hexocyclium methylsulfate exhibits several notable physical and chemical properties:
Physical Properties:
Chemical Properties:
Predicted ADMET Features:
These features include data on absorption, distribution, metabolism, excretion, and toxicity profiles which are crucial for understanding its pharmacological behavior .
Hexocyclium methylsulfate has been utilized in various scientific applications:
The 1950s witnessed transformative advances in neuropharmacology, particularly with synthetic antimuscarinic agents designed to target gastrointestinal (GI) disorders. These compounds emerged as successors to plant-derived alkaloids like atropine, which exhibited dose-limiting systemic effects. Hexocyclium metilsulfate (chemical formula: C₂₀H₃₃N₂O⁺·CH₃SO₄⁻) was developed during this era, first approved in 1982 under the trade name Tral by AbbVie [2] [5]. Its design reflected a deliberate shift toward quaternary ammonium structures, which offered reduced central nervous system (CNS) penetration due to poor blood-brain barrier permeability. This structural innovation addressed critical limitations of earlier tertiary amine anticholinergics, such as unpredictable CNS side effects [6]. The drug’s development paralleled a broader therapeutic movement aimed at optimizing receptor selectivity and pharmacokinetic profiles for GI applications, positioning it as a contemporary of agents like propantheline and glycopyrrolate.
Table 1: Key Historical Milestones of Antimuscarinic Agents
Time Period | Therapeutic Focus | Representative Agents | Structural Class |
---|---|---|---|
Pre-1950s | Broad antispasmodic | Atropine, Scopolamine | Tertiary Amines |
1950s–1960s | GI-selective action | Hexocyclium, Propantheline | Quaternary Ammonium |
Post-1970s | Receptor subtype specificity | Pirenzepine (M1-selective) | Tertiary/Quaternary Hybrids |
Hexocyclium metilsulfate exemplifies the quaternary ammonium anticholinergic archetype, characterized by a permanently charged nitrogen atom within a piperazinium ring. Its chemical structure comprises a cyclohexyl-hydroxyphenyl moiety linked to a dimethylpiperazinium core, with a methylsulfate counterion ensuring solubility and stability [3] [5]. This configuration confers two pivotal properties:
Table 2: Structural and Functional Comparison of Antimuscarinic Agents
Compound | Chemical Structure | Charge at pH 7.4 | BBB Penetration | Primary Target Tissues |
---|---|---|---|---|
Hexocyclium | Quaternary ammonium | Positive | Negligible | GI smooth muscle, Gastric glands |
Atropine | Tertiary amine | Neutral | High | CNS, Eye, GI, Salivary glands |
Glycopyrrolate | Quaternary ammonium | Positive | Low | GI, Respiratory |
Hexocyclium metilsulfate represented a paradigm shift in managing hyperacidic and hypermotile GI conditions. A landmark 1958 study demonstrated its efficacy in 28 duodenal ulcer patients, where hourly gastric pH monitoring revealed:
Table 3: Clinical Efficacy of Hexocyclium in Key GI Disorders
Disorder | Study Design | Primary Endpoint | Hexocyclium Efficacy | Reference |
---|---|---|---|---|
Duodenal Ulcer | 28 patients, pH monitoring | Mean pH elevation >3.0 | Conventional form: 4–6 hrs; Long-acting: 8–10 hrs | [7] |
Irritable Bowel Syndrome | Clinical cohort | Reduction in cramps/diarrhea | 85% symptom control | [6] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7